3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl methyl ether
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions under which the reactions are carried out. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (the phenyl and pyridinyl groups) would likely contribute to the compound’s stability. The electronegative fluorine atoms in the trifluoromethyl group could create areas of high electron density, potentially making this group a reactive site .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the trifluoromethyl group might undergo reactions typical of other alkyl halides, such as nucleophilic substitution or elimination. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the ether group could make the compound relatively nonpolar, affecting its solubility in different solvents. The trifluoromethyl group could make the compound more volatile due to the presence of the highly electronegative fluorine atoms .Scientific Research Applications
- MTFMP has been studied as a trifluoromethyl radical precursor. Traditionally, trifluoromethyl phenyl sulfone acts as a nucleophilic trifluoromethylating agent. However, recent research shows that MTFMP can form electron donor–acceptor (EDA) complexes with arylthiolate anions. Under visible light irradiation, an intramolecular single electron transfer (SET) reaction occurs, leading to the S-trifluoromethylation of thiophenols. This discovery expands the toolbox for photoredox chemistry and offers a novel approach to introducing trifluoromethyl groups into organic molecules .
- MTFMP derivatives have demonstrated high antibacterial activity. For instance, the oxalates and hydrochlorides of secondary propanaryl-amines derived from MTFMP exhibit potent antibacterial properties. Researchers have explored these compounds as potential agents against bacterial infections .
Photoredox Chemistry and S-Trifluoromethylation
Antibacterial Activity
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-11-5-3-9(4-6-11)12-7-10(14(15,16)17)8-18-13(12)20-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDPDTAQMJAVQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl methyl ether |
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